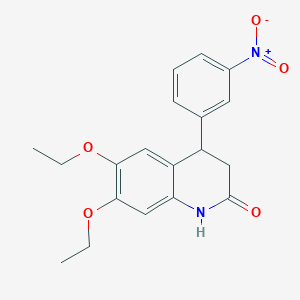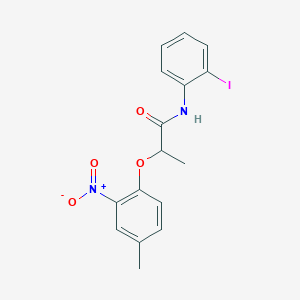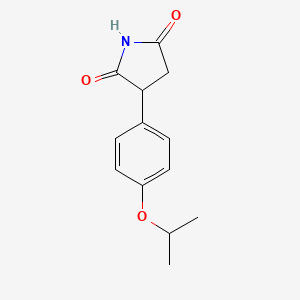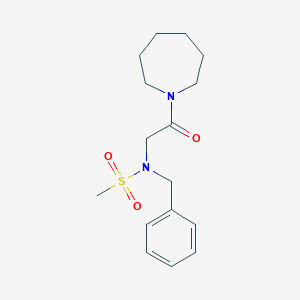
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate, also known as DMPEA-Oxalate, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of phenethylamines, which are known for their psychoactive properties. However, DMPEA-Oxalate is not used for recreational purposes and is primarily studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee is not fully understood. However, it is believed to work through the modulation of certain neurotransmitters in the brain, such as dopamine and serotonin. N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to increase the levels of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of neurodegenerative diseases. N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has also been shown to have anti-cancer properties, which may contribute to its potential use in cancer therapy. Additionally, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity yields. Additionally, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to have low toxicity levels, which makes it suitable for use in in vitro and in vivo experiments. However, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has not been studied extensively in human clinical trials, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee. One potential direction is the further exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee and how it modulates neurotransmitters in the brain. Another potential direction is the further exploration of its potential use in cancer therapy. Finally, more research is needed to determine the safety and efficacy of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee in human clinical trials.
Applications De Recherche Scientifique
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been the subject of several scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.C2H2O4/c1-19(12-10-15-8-4-5-11-18-15)13-14-7-6-9-16(20-2)17(14)21-3;3-1(4)2(5)6/h4-9,11H,10,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBESMKWVKVXDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C(=CC=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4695612.png)
![N-(diphenylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4695619.png)
![3-{[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4695625.png)

![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B4695628.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene)](/img/structure/B4695637.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4695647.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4695649.png)

![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}thio)acetamide](/img/structure/B4695670.png)
![N,N,2-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4695683.png)
![2-{4-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4695695.png)
